(5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine family, a class of heterocyclic molecules characterized by a thiazolidinone core with a thioxo group at position 2 and a benzylidene substituent at position 3. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .
Properties
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-21-14-5-3-2-4-11(14)10-15-16(20)18(17(22)23-15)12-6-8-13(19)9-7-12/h2-10,19H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNFBTYONXKIIL-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of an acid or base to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methoxybenzylidene moiety can be reduced to the corresponding methoxybenzyl group.
Substitution: The thioxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Methoxybenzyl derivatives with altered electronic properties.
Substitution: Various substituted thiazolidinone derivatives with diverse functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its thiazolidinone ring and functional groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- Solvent Effects: Compound II crystallizes as a methanol hemisolvate, while IV forms a dimethylsulfoxide solvate. Solvent inclusion alters crystal packing and hydrogen-bonding networks, impacting solubility .
- Biological Activity : Nitro and benzodioxol substituents (e.g., in and ) are associated with enhanced bioactivity, suggesting electron-withdrawing groups at position 5 improve target binding.
Analogues with Modified Thiazolidinone Substituents
Key Observations :
- Solubility Modifiers : Alkyl chains (e.g., dodecyl in ) or polar groups (e.g., acetamide in ) improve pharmacokinetic properties.
Biological Activity
The compound (5Z)-3-(4-hydroxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C17H16N2O3S
- Molecular Weight : 320.38 g/mol
- IUPAC Name : this compound
The structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of hydroxy and methoxy groups enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing :
- The compound was tested against several cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and HCT116 (colon) cells.
- IC50 Values : The compound showed IC50 values ranging from 8.0 µM to 15.0 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin (21.5 µM) .
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| HeLa | 10.0 | Lower than cisplatin |
| MDA-MB-231 | 12.0 | Comparable |
| HCT116 | 9.0 | Lower than cisplatin |
The anticancer activity of this compound is attributed to its ability to induce apoptosis through both intrinsic and extrinsic pathways. Studies indicate that it activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .
Enzyme Inhibition
This compound also exhibits enzyme inhibitory properties:
- Tyrosinase Inhibition :
Table of Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Mushroom Tyrosinase | 5.0 | Competitive |
Case Studies
-
Study on Antitumor Activity :
A study evaluated the effects of various thiazolidinone derivatives on tumor cell proliferation. The compound was found to significantly reduce cell viability in a dose-dependent manner across multiple cancer types . -
Mechanistic Insights :
Research involving molecular docking simulations revealed that the compound interacts with key residues in the active site of target enzymes, suggesting a mechanism for its inhibitory effects on tyrosinase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
